1-Bromo-5-iodo-4-methoxy-2-methylbenzene
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Overview
Description
1-Bromo-5-iodo-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H8BrIO It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-iodo-4-methoxy-2-methylbenzene typically involves the halogenation of a suitable precursor. One common method is the bromination and iodination of 4-methoxy-2-methylbenzene. The reaction conditions often include the use of bromine and iodine in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-iodo-4-methoxy-2-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or electrophiles like bromine.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical in coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Bromo-5-iodo-4-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
Medicine: It may serve as a precursor for drugs or diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Bromo-5-iodo-4-methoxy-2-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the bromine and iodine atoms can act as leaving groups, facilitating various substitution and coupling reactions. The methoxy and methyl groups can influence the reactivity and selectivity of the compound by donating or withdrawing electrons from the benzene ring .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-iodo-5-methoxy-2-methylbenzene
- 2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one
- 1-Bromo-2-chloro-4-iodo-5-methylbenzene
Uniqueness
The presence of both bromine and iodine atoms allows for selective functionalization, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H8BrIO |
---|---|
Molecular Weight |
326.96 g/mol |
IUPAC Name |
1-bromo-5-iodo-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C8H8BrIO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3 |
InChI Key |
RPSXUISAFSZEKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)I)OC |
Origin of Product |
United States |
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